Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine
Description
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is a tertiary amine featuring a but-3-en-1-yl chain linking a tert-butyl group to a 5-methoxypyridin-3-yl moiety. The compound’s structure combines a pyridine ring (with a methoxy group at position 5) and a flexible alkene spacer, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBTDGYSKZANN-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC=CC1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves several steps. One common synthetic route includes the reaction of tert-butylamine with a suitable precursor of the methoxypyridinyl butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety, where nucleophiles such as halides or amines replace the methoxy group. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). .
Scientific Research Applications
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyridine core in the target compound distinguishes it from pyrazole-based analogs. For example:
- 3-Tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (): This pyrazole derivative substitutes the pyridine ring with a pyrazole core, retaining the tert-butyl and methoxyphenyl groups. Pyrazoles generally exhibit higher aromatic stabilization and may influence binding affinity in biological systems compared to pyridines .
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (): Adds a methyl group to the pyrazole and a methoxybenzyl substituent, increasing steric bulk and lipophilicity relative to the target compound .
Functional Group Modifications
- tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (): Replaces the butenyl-linked amine with a carbamate group. Carbamates are hydrolytically stable and often used as protective groups, suggesting divergent synthetic utility compared to the target’s free amine .
- N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (): Features a bromo substituent on the pyridine ring, which could enhance electrophilic reactivity for cross-coupling reactions .
Structural and Physicochemical Properties
Biological Activity
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
This compound is characterized by a tert-butyl group linked to a butenyl chain, which is further connected to a methoxypyridinyl moiety. The compound can be synthesized through various methods, typically involving the reaction of tert-butylamine with suitable precursors under conditions that may include solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) for optimal yields .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. In particular, derivatives of methoxypyridine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. For instance, studies have documented significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal resistance observed .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and division. For example, it has been noted to affect pathways related to apoptosis and cell cycle regulation in various cancer cell lines .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. This modulation could lead to altered signaling pathways that affect cell proliferation and survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antiviral Activity : Compounds structurally similar to this compound have demonstrated antiviral effects against HIV and other viruses. For instance, derivatives were found to inhibit viral replication in vitro with IC50 values in the low micromolar range .
- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating potent effects comparable to established chemotherapeutics .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | Contains bromine; carbamate group | Moderate antimicrobial activity |
| Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate | Hydroxy group instead of butenyl | Anticancer properties |
| Tert-butyl 3-(pyridine derivatives) | Various substitutions on pyridine | Antiviral and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
